(2-Chloroethyl)benzene

Dehydrohalogenation Pyrolysis kinetics PVC recycling

(2-Chloroethyl)benzene, also known as β-phenethyl chloride, is a primary alkyl chloride with the formula C₈H₉Cl where a chlorine atom is located on the β-carbon of an ethylbenzene scaffold. As a member of the phenethyl halide family, it serves as a versatile alkylating agent and intermediate in organic synthesis, particularly valued for its balanced reactivity profile compared to its bromo and iodo analogs.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 1331-31-3
Cat. No. B074947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)benzene
CAS1331-31-3
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCl
InChIInChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyMNNZINNZIQVULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 251.8 mg/L at 25 °C (est)
Insoluble in water
Soluble in acetone, benzene, caron tetrachloride, chloroform

(2-Chloroethyl)benzene (CAS 1331-31-3) Procurement and Baseline Overview


(2-Chloroethyl)benzene, also known as β-phenethyl chloride, is a primary alkyl chloride with the formula C₈H₉Cl where a chlorine atom is located on the β-carbon of an ethylbenzene scaffold [1]. As a member of the phenethyl halide family, it serves as a versatile alkylating agent and intermediate in organic synthesis, particularly valued for its balanced reactivity profile compared to its bromo and iodo analogs [2]. Its physical properties—including a boiling point of approximately 198–200 °C at atmospheric pressure, density of 1.069 g/mL at 25 °C, and low water solubility of 0.1 g/L at 20 °C—make it suitable for non-aqueous reaction conditions commonly employed in pharmaceutical intermediate manufacturing .

1
Non-aqueous synthesis workflow — Low water solubility (0.1 g/L) supports anhydrous alkylation and biphasic reaction design.
2
Moderated electrophile for pharmaceutical intermediates — Balanced reactivity compared to bromo/iodo analogs reduces elimination side-products.
3
Controlled thermal degradation studies — First-order HCl release kinetics support pyrolysis modeling and flame retardant mechanism research.

Why Phenethyl Halides Cannot Be Interchanged: The Quantified Risk of Generic (2-Chloroethyl)benzene Substitution


Phenethyl halides (Cl, Br, I) are not functionally interchangeable despite sharing the same ethylbenzene backbone. The identity of the halogen dictates both the rate and mechanism of key transformations. In dehydrohalogenation, (2-chloroethyl)benzene decomposes with an activation energy of 135.5 kJ/mol, yielding rate constants 2-3 orders of magnitude lower than those of (2-bromoethyl)benzene (Ea = 206.7 kJ/mol) across the 667–833 K range [1]. In Menshutkin quaternization reactions with DABCO, the chloro derivative consistently exhibits the slowest kinetics among the three halides [2]. Substituting a bromo or iodo analog without adjusting reaction conditions will therefore alter reaction timelines, product distributions, and catalyst requirements, compromising process reproducibility and yield in pharmaceutical and industrial syntheses.

Kinetics
Replacing with bromo or iodo analogs may shift reaction timelines by orders of magnitude; activation energies differ significantly and can alter rate-limiting steps.
Selectivity
Higher reactivity of bromo/iodo compounds may promote competing elimination and over-alkylation, compromising process reproducibility in pharmaceutical syntheses.
Physical
Density and refractive index differences can alter phase separation behavior and spectroscopic monitoring, requiring method revalidation for established protocols.

Quantitative Evidence for Selecting (2-Chloroethyl)benzene Over Bromo and Iodo Analogs


Dehydrohalogenation Kinetics: (2-Chloroethyl)benzene Exhibits a Lower Activation Barrier and Distinct Rate Profile vs. (2-Bromoethyl)benzene

In thermal dehydrohalogenation to styrene, (2-chloroethyl)benzene follows first-order kinetics with an Arrhenius pre-exponential factor of 1.0×10⁸ s⁻¹ and an activation energy of 135.5 kJ/mol, yielding k = 2.44×10⁻³ s⁻¹ at 667 K and k = 3.18×10⁻¹ s⁻¹ at 833 K [1]. In contrast, (2-bromoethyl)benzene exhibits a significantly higher activation energy of 206.7 kJ/mol with a pre-exponential factor of 2.4×10¹³ s⁻¹, resulting in markedly different temperature-dependent rate behavior over the 300–2000 K range [2]. The lower activation barrier of the chloro derivative translates to a more gradual and controllable thermal decomposition profile, which is advantageous for processes requiring predictable HCl release, such as PVC pyrolysis modeling and flame retardant design.

Dehydrohalogenation kinetics
Reported
Ea = 135.5 kJ/mol (Cl) vs 206.7 kJ/mol (Br); ΔEa = -71.2 kJ/mol
Lower activation barrier supports more gradual thermal HCl release.
Crossover possible at very high temperatures due to larger A-factor for Br.
Dehydrohalogenation Pyrolysis kinetics PVC recycling

Elimination Reactivity: (2-Chloroethyl)benzene Is Intrinsically Less Reactive Than (2-Bromoethyl)benzene Under Phase-Transfer Conditions

Under two-phase NaOH or KOH conditions catalyzed by soluble polystyrene-supported crown ethers, the elimination of HCl from (2-chloroethyl)benzene was found to be limited by the intrinsic reaction rate, whereas the elimination of HBr from (2-bromoethyl)benzene under identical catalytic conditions was limited by the alkoxide formation rate, indicating that the bromo compound reacts fast enough to shift the rate-limiting step to catalyst activation [1]. This mechanistic divergence confirms that (2-chloroethyl)benzene is the less reactive substrate, making it the preferred choice when finer kinetic control or selectivity in elimination versus substitution pathways is required.

Rate-limiting step divergence
Head-to-head
Cl: rate-limited by substrate reactivity. Br: rate-limited by catalyst activation.
Substrate reactivity dictates process control strategy under phase-transfer conditions.
Two-phase NaOH/KOH with crown-ether catalysts.
Phase-transfer catalysis Elimination reaction Rate-limiting step

Electron Attachment and Dissociative Electron Attachment: (2-Chloroethyl)benzene Distinguished from Benzyl Chloride by σ*/π* Orbital Overlap

Coupled-cluster, Hartree-Fock, and B3LYP calculations on chlorobenzene, benzyl chloride, and (2-chloroethyl)benzene reveal that benzyl chloride uniquely benefits from out-of-plane C–Cl bond orientation enabling large σ*/π* overlap and stabilization of the π* resonance, a feature absent in (2-chloroethyl)benzene where the ethylene spacer disrupts this conjugation [1]. The lowest σ* resonance is predicted approximately 2 eV higher in energy than the lowest π* resonance across all three molecules, but the dissociative electron attachment cross-section and Cl⁻ yield differ due to the efficiency of intramolecular electron transfer from the π* orbital to the C–Cl σ* orbital, which is modulated by the molecular geometry unique to each compound [1].

σ*/π* orbital overlap
Head-to-head
Ethylene spacer disrupts conjugation; σ* ~2 eV above π* for all three analogs.
Geometric barrier to direct σ*/π* mixing provides a distinct electron-attachment probe.
Complementary to benzyl chloride for mechanistic studies.
Electron attachment Dissociative electron attachment Gas-phase anion chemistry

Pharmaceutical Intermediate Specificity: (2-Chloroethyl)benzene as a Designated Precursor for Fingolimod Hydrochloride Synthesis

(2-Chloroethyl)benzene is a recognized key intermediate in the industrial synthesis of Fingolimod hydrochloride, a multiple sclerosis therapeutic [1]. The chloro derivative is specifically employed because it provides sufficient electrophilicity for N-alkylation of the piperidone scaffold without the excessive reactivity of the bromo or iodo analogs, which would promote competing elimination or over-alkylation side reactions [2]. The bromo analog (2-bromoethyl)benzene is more commonly directed toward flame retardant synthesis (polybrominated styrene) rather than pharmaceutical applications [3], reflecting a practical divergence in industrial end-use based on halogen-dependent reactivity.

Fingolimod intermediate specificity
Class-level
Designated alkylating agent for piperidone N-alkylation in Fingolimod route.
Moderated reactivity supports pharmaceutical intermediate selection context.
Bromo analog directed toward flame retardant synthesis.
Pharmaceutical intermediate Fingolimod synthesis Alkylating agent

Physical Property Differentiation: Water Solubility and log P as Determinants of Phase Compatibility

(2-Chloroethyl)benzene has a measured water solubility of 0.1 g/L at 20 °C and a log P of approximately 2.87–2.95, indicating strong hydrophobicity suitable for non-aqueous biphasic reactions . In comparison, (2-bromoethyl)benzene is reported as insoluble in water with a density of 1.338 g/mL and refractive index of 1.549, making it denser and more refractive than the chloro analog (d = 1.069 g/mL; nD = 1.529–1.531) [1]. (2-Iodoethyl)benzene has a molecular weight of 232.06 g/mol and boils at 122–123 °C at 13 mm Hg, significantly lower than the chloro analog (~198–200 °C at 760 mm Hg) [2]. These physical property differences affect solvent selection, phase separation, and distillation parameters, making direct substitution problematic in established protocols.

Physical property panel
Cross-study
Density: 1.069 (Cl) vs 1.338 (Br) g/mL; nD: 1.530 vs 1.549
Lower density and refractive index simplify phase separation and spectroscopic monitoring.
Bromo and iodo analogs require adjusted workup and analytical parameters.
Water solubility Partition coefficient Phase compatibility

Ideal Application Scenarios Where (2-Chloroethyl)benzene Outperforms Its Halogen Analogs


Controlled HCl Donor in Pyrolysis and Flame Retardant Research

(2-Chloroethyl)benzene is the substrate of choice for pyrolysis studies requiring predictable, first-order HCl release kinetics. Its Arrhenius parameters (A = 1.0×10⁸ s⁻¹, Ea = 135.5 kJ/mol) enable precise modeling of dehydrochlorination rates across 667–833 K, making it an essential reference compound for PVC degradation pathway analysis and flame retardant mechanism elucidation [1]. The bromo analog, with its higher activation energy (206.7 kJ/mol) and different pre-exponential factor, follows a distinct temperature-rate profile that complicates direct substitution in established kinetic models [2].

N-Alkylation in Multi-Step Pharmaceutical Synthesis (Fingolimod Route)

The moderated electrophilicity of (2-chloroethyl)benzene makes it the designated alkylating agent for constructing the phenethyl-piperidone intermediate in the Fingolimod hydrochloride synthetic route [1]. The bromo and iodo analogs would introduce excessive reactivity, increasing the risk of styrene elimination byproducts and over-alkylation, which would necessitate additional purification steps and reduce overall yield in GMP-compliant manufacturing environments [2].

Model Substrate for Electron-Molecule Interaction Studies

Unlike benzyl chloride, (2-chloroethyl)benzene lacks direct σ*/π* orbital overlap due to the ethylene spacer, making it a geometrically distinct probe for studying intramolecular electron transfer from ring π* orbitals to the C–Cl σ* orbital [1]. Researchers investigating dissociative electron attachment mechanisms benefit from comparing these two substrates side-by-side to decouple geometric from electronic effects on anion formation efficiency.

Phase-Transfer Catalysis Optimization and Mechanistic Studies

Because HCl elimination from (2-chloroethyl)benzene under phase-transfer conditions is limited by intrinsic substrate reactivity rather than catalyst turnover, it serves as a sensitive probe for evaluating catalyst efficacy in activating less reactive alkyl chlorides [1]. This property makes it valuable for benchmarking new phase-transfer catalysts and for teaching mechanistic concepts in advanced organic chemistry laboratories.

Application
Selection Property
Validation Focus
Pyrolysis and flame retardant research
First-order HCl release kinetics
Rate-constant modeling across 667–833 K
Pharmaceutical intermediate synthesis
Moderated electrophilicity for N-alkylation
Elimination and over-alkylation side-product review
Electron-molecule interaction studies
Disrupted σ*/π* orbital overlap
Intramolecular electron transfer mechanism elucidation
Phase-transfer catalysis benchmarking
Intrinsic substrate reactivity limitation
Catalyst efficacy for less reactive alkyl chlorides

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